Stereochemical Configuration and Enantiomeric Identity: (1S,2R) as the Required Synthon for (R)-Configured NK1 Antagonist Ether Side Chains
The (1S,2R) configuration places the amino group at C1 and the hydroxyl group at C2 in a syn orientation with specific absolute stereochemistry. This is stereochemically complementary to the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy side chain found in aprepitant and other NK1 antagonists. The (1R,2S) enantiomer (CAS 1270137-43-3) produces the opposite absolute configuration at the benzylic ether carbon, which is incompatible with the (1R) requirement of the NK1 pharmacophore. The (1R,2S)-2-amino regioisomer (CAS 1152029-16-7) relocates the amino group to C2, altering the connectivity and precluding the same downstream etherification pathway .
| Evidence Dimension | Absolute stereochemical configuration at C1 and C2 positions |
|---|---|
| Target Compound Data | (1S,2R): C1-(S)-amino, C2-(R)-hydroxyl; syn relative configuration; amino vicinal to 3,5-bis(trifluoromethyl)phenyl ring |
| Comparator Or Baseline | Closest comparators: (1R,2S) enantiomer (CAS 1270137-43-3): C1-(R)-amino, C2-(S)-hydroxyl — opposite absolute configuration, mirror-image stereochemistry; (1R,2S)-2-amino regioisomer (CAS 1152029-16-7): amino at C2, hydroxyl at C1 — different connectivity; (1S,2S) diastereomer (CAS 1270117-20-8): anti relationship between amino and hydroxyl groups |
| Quantified Difference | Qualitative but deterministic: the (1S,2R) configuration yields a final API benzylic ether with (R)-stereochemistry, whereas the (1R,2S) enantiomer yields (S)-stereochemistry. The (1R,2S)-2-amino regioisomer cannot undergo the same etherification sequence at all due to reversed functional group placement. |
| Conditions | Structural analysis based on established aprepitant and NK1 antagonist synthetic routes (e.g., US 6469164 B2; CN103288813A; WO9516679A1) |
Why This Matters
For procurement supporting stereocontrolled API synthesis, selecting the incorrect enantiomer or regioisomer directly produces the wrong stereoisomer of the final drug candidate, which may exhibit different—or absent—biological activity, and will fail regulatory enantiomeric purity requirements (typically ≥99.5% for APIs like aprepitant).
